1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine, also known as benzocycloheptenes, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of cyclohexylamine and is structurally similar to the dissociative anesthetic drug, ketamine. In
Mécanisme D'action
The exact mechanism of action of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine is not fully understood. However, it is believed to act on the glutamate system in the brain, which is involved in the regulation of mood and anxiety. Specifically, it is thought to block the NMDA receptor, which is responsible for the binding of the neurotransmitter glutamate. By blocking this receptor, 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine may increase the levels of other neurotransmitters such as serotonin and dopamine, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been shown to increase the expression of certain genes that are involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine is its potential as a new class of antidepressant and anxiolytic drugs. However, there are also several limitations to its use in lab experiments. For example, the compound is highly lipophilic, which makes it difficult to dissolve in water-based solutions. Additionally, it has poor bioavailability, meaning that it is not easily absorbed by the body and may require higher doses to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for research on 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives that may have improved pharmacological properties. Finally, there is also potential for the development of new delivery methods that may improve the bioavailability of the compound and make it more effective as a therapeutic agent.
In conclusion, 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine is a chemical compound that has shown significant potential as a new class of antidepressant and anxiolytic drugs. While there are still many unknowns about its mechanism of action and pharmacological properties, it is clear that further research in this area has the potential to yield important new insights into the treatment of mood and anxiety disorders, as well as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine involves the reaction of 4-phenylcyclohexanone with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant antidepressant and anxiolytic effects in animal models. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)20-17-10-11-18-19(12-17)22-13-21-18/h1-5,10-12,15-16,20H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJCNFYXBOKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.